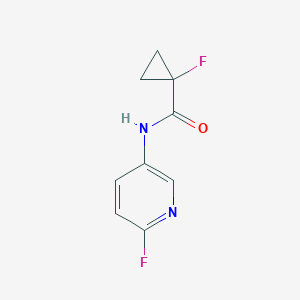
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a cyclopropane derivative and has been found to exhibit promising biological activity. The purpose of
Aplicaciones Científicas De Investigación
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide has been investigated for its potential applications in drug development. It has been found to exhibit inhibitory activity against certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have been studied for their potential use in cancer treatment, as they can enhance the effectiveness of chemotherapy and radiation therapy. Tankyrase inhibitors have been investigated for their potential use in the treatment of various diseases, including cancer, diabetes, and obesity.
Mecanismo De Acción
The mechanism of action of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the inhibition of certain enzymes, such as PARP and tankyrase. PARP inhibitors prevent the repair of DNA damage, which can lead to cell death in cancer cells that are already damaged by chemotherapy or radiation therapy. Tankyrase inhibitors disrupt the activity of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide are still being studied. However, it has been found to exhibit promising biological activity, particularly in its inhibition of PARP and tankyrase. These enzymes are involved in various cellular processes and have been implicated in the development of various diseases, including cancer, diabetes, and obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide in lab experiments is its potential to inhibit PARP and tankyrase, which can be useful in the development of new drugs for the treatment of various diseases. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide. One direction is to investigate its potential as a PARP or tankyrase inhibitor in the development of new drugs for the treatment of various diseases, including cancer, diabetes, and obesity. Another direction is to study its potential as a tool compound for the study of PARP and tankyrase function in cellular processes. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound and to determine its potential for use in other areas of research.
Métodos De Síntesis
The synthesis of 1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide involves the reaction of 6-fluoropyridin-3-amine with cyclopropanecarboxylic acid fluoride in the presence of a base. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Número CAS |
137081-16-4 |
|---|---|
Nombre del producto |
1-Fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
Fórmula molecular |
C9H8F2N2O |
Peso molecular |
198.17 g/mol |
Nombre IUPAC |
1-fluoro-N-(6-fluoropyridin-3-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C9H8F2N2O/c10-7-2-1-6(5-12-7)13-8(14)9(11)3-4-9/h1-2,5H,3-4H2,(H,13,14) |
Clave InChI |
ZGUXIPGOTZSNON-UHFFFAOYSA-N |
SMILES |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
SMILES canónico |
C1CC1(C(=O)NC2=CN=C(C=C2)F)F |
Sinónimos |
Cyclopropanecarboxamide, 1-fluoro-N-(6-fluoro-3-pyridinyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



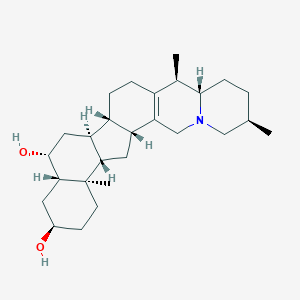
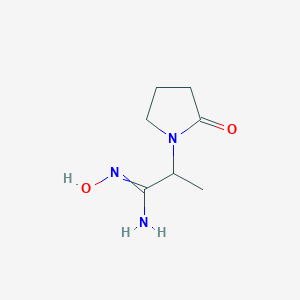
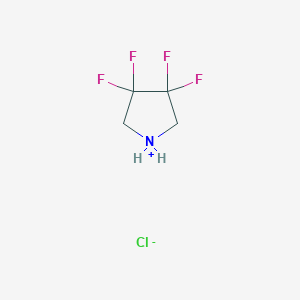
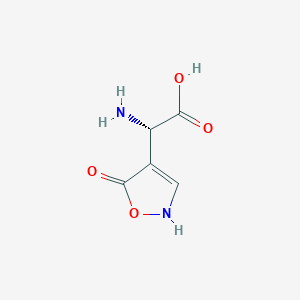
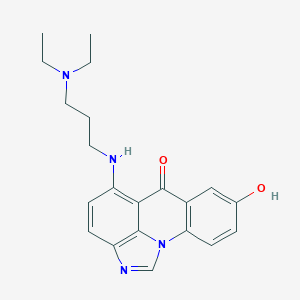

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)
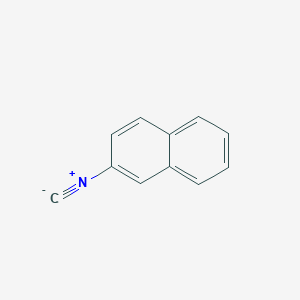
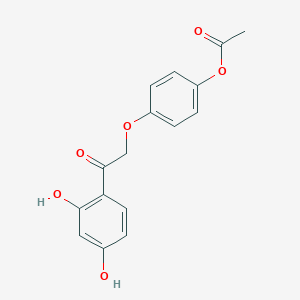

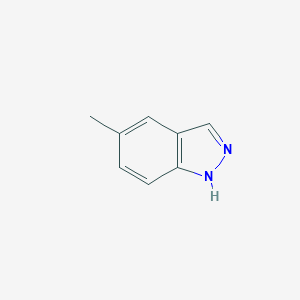
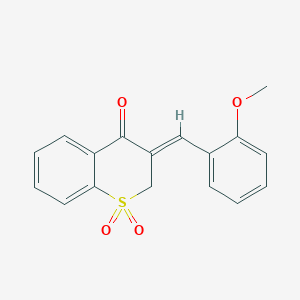

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)